alpha-Tocopherol glucoside

Description

Contextualization within Vitamin E Derivative Research

Vitamin E is a family of eight related fat-soluble compounds, including four tocopherols (B72186) and four tocotrienols, which are synthesized by plants. wikipedia.org Alpha-tocopherol (B171835) is recognized as the primary lipid-soluble antioxidant that protects cell membranes from oxidative damage. mdpi.com Despite its antioxidant prowess, alpha-tocopherol is susceptible to degradation by light, air, and heat, which limits its shelf-life and effectiveness in formulations. mdpi.com

To counteract these stability issues, researchers have synthesized various derivatives. Among the most common are ester derivatives, such as tocopheryl acetate (B1210297) and tocopheryl succinate. mdpi.comresearchgate.net These are created by chemically modifying the hydroxyl group on the chromanol ring of tocopherol. researchgate.net Another significant class of derivatives is formed through glycosylation, where a sugar molecule is attached to the tocopherol structure, creating a tocopheryl glycoside. nih.gov Alpha-tocopherol glucoside is a prime example of this class, representing a different chemical strategy to enhance the performance of vitamin E.

Rationale for Alpha-Tocopherol Glucosylation: Addressing Solubility and Bioavailability Challenges

The primary motivation for the glucosylation of alpha-tocopherol is to overcome its significant limitations, namely its poor water solubility and suboptimal bioavailability. nih.govcftri.res.in Alpha-tocopherol is inherently lipophilic (fat-soluble) and practically insoluble in water, which makes its incorporation into aqueous-based formulations, such as many cosmetic creams and lotions, challenging. newelementbio.comnih.gov

By attaching a hydrophilic glucose molecule to the alpha-tocopherol structure, a process known as glucosylation, the resulting compound, this compound, gains significantly improved water solubility. nih.gov This modification transforms the viscous, water-insoluble oil into a more stable, light-yellow or off-white solid with notable water solubility. newelementbio.com Research has demonstrated the water solubility of 6-O-(α-D-glucopyranosyl)alpha-tocopherol to be 26 g/L at 25°C, a stark contrast to its parent compound. researchgate.net One novel vitamin E derivative, 2-(alpha-D-glucopyranosyl)methyl-2,5,7,8-tetramethylchroman-6-ol (TMG), exhibits even higher water solubility at over 1000 mg/mL. nih.gov

| Property | Alpha-Tocopherol | This compound | Reference |

|---|---|---|---|

| Physical Form | Viscous oil | Solid | newelementbio.com |

| Water Solubility | Insoluble | 26 g/L (for 6-O-α-D-glucopyranosyl α-tocopherol) | nih.govresearchgate.net |

| Stability | Prone to oxidation | Relatively stable | mdpi.comnewelementbio.com |

Furthermore, glucosylation enhances bioavailability by creating a "pro-vitamin" or "pro-drug" that can be metabolized in the body. nih.govmyskinrecipes.com In topical applications, for instance, this compound can penetrate the skin where endogenous enzymes, such as β-glucocerebrosidase in the stratum corneum, cleave the glycosidic bond. researchgate.netmdpi.com This enzymatic hydrolysis releases the active alpha-tocopherol in a gradual, sustained manner. researchgate.netmdpi.com This "reservoir effect" ensures a continuous supply of the antioxidant to the skin, potentially offering prolonged protection. mdpi.compierrefabreconnect.com Studies have shown that tocopheryl glucoside demonstrates a higher percentage of metabolization into its active form in the skin compared to tocopheryl acetate. researchgate.netmdpi.com This improved stability and bioavailability make this compound a valuable compound for cosmetic and pharmaceutical formulations requiring water-based systems. myskinrecipes.com

Research has also investigated the antioxidant activity of these glycosylated derivatives. The radical scavenging activity of some derivatives has been found to be comparable to that of alpha-tocopherol itself. nih.gov The antioxidant activities of various alpha-tocopheryl glycosides have been reported with IC₅₀ values, which measure the concentration required to inhibit a specific biological process by 50%, ranging from 0.5 to 1.0 mM. researchgate.net

| Compound Type | Enzyme/Method Used for Synthesis | Key Finding | Reference |

|---|---|---|---|

| 6-O-(α-D-glucopyranosyl)alpha-tocopherol | Amyloglucosidase | Showed antioxidant activity with IC₅₀ values from 0.5 to 1 mM. | researchgate.net |

| 6-O-(β-D-glucopyranosyl)alpha-tocopherol | β-glucosidase | Synthesized with yields ranging from 10-25%. | researchgate.net |

| dl-alpha-tocopherylglucoside (6b) | Chemical Synthesis | Glycoside bond found to be stable against enzymatic hydrolysis, suggesting use as a novel compound rather than a pro-drug. | nih.gov |

| 2-(α-D-glucopyranosyl)methyl-2,5,7,8-tetramethylchroman-6-ol (TMG) | α-glucosidase | High water solubility (> 1000 mg/mL) and radical scavenging activity similar to α-tocopherol. | nih.gov |

| δ-tocopherol-glucoside | Not specified | Metabolized in skin by β-glucocerebrosidase, creating a reservoir effect for gradual release of active vitamin E. | researchgate.net |

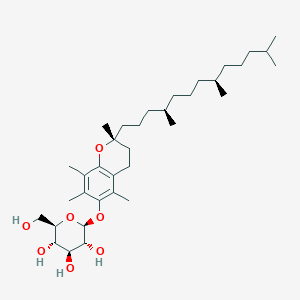

Structure

2D Structure

3D Structure

Properties

CAS No. |

104832-72-6 |

|---|---|

Molecular Formula |

C35H60O7 |

Molecular Weight |

592.8 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C35H60O7/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-35(8)19-17-27-26(7)32(24(5)25(6)33(27)42-35)41-34-31(39)30(38)29(37)28(20-36)40-34/h21-23,28-31,34,36-39H,9-20H2,1-8H3/t22-,23-,28-,29-,30+,31-,34+,35-/m1/s1 |

InChI Key |

BWSBEWKXOZREHV-PMSYUDCUSA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC3C(C(C(C(O3)CO)O)O)O)C |

Origin of Product |

United States |

Synthetic and Derivatization Methodologies for Alpha Tocopherol Glucoside

Enzymatic Transglycosylation Approaches

Enzymatic synthesis represents a highly specific and environmentally friendly alternative to chemical methods for producing alpha-tocopherol (B171835) glucoside. cftri.res.in This approach typically utilizes glucosidases in a process known as transglycosylation. While these enzymes naturally function to hydrolyze glycosidic bonds, under specific reaction conditions, such as in organic solvents with minimal water content, their catalytic activity can be reversed to favor the formation of new glycosidic linkages. researchgate.net

The enzymatic synthesis of alpha-tocopherol glucoside has been successfully demonstrated using various glucosidases. researchgate.net These enzymes catalyze the transfer of a glycosyl group from a donor substrate to the hydroxyl group of alpha-tocopherol.

α-Glucosidase: Amyloglucosidase, an exo-acting α-glucosidase sourced from Rhizopus mold, has been effectively used to synthesize 6-O-(α-D-glucopyranosyl)-α-tocopherol. researchgate.net This enzyme facilitates the transglycosylation reaction, attaching a glucose molecule to the C-6 hydroxyl group of the chromanol ring of alpha-tocopherol.

β-Glucosidase: β-Glucosidase isolated from sweet almond (Amygdalus communis) is another key enzyme employed for this purpose. cftri.res.inresearchgate.net It catalyzes the formation of a β-glycosidic bond, yielding alpha-tocopherol β-D-glucoside. researchgate.net Research has also shown that whole-cell biocatalysts, such as the bacterium Klebsiella pneumoniae, can effectively produce alpha-tocopherol β-D-glucopyranoside from alpha-tocopherol. mdpi.com Among tested bacteria, including Xanthomonas campestris and Lactobacillus delbrueckii, K. pneumoniae proved to be the most effective biocatalyst for this transformation. mdpi.com

The efficiency of enzymatic transglycosylation is highly dependent on the substrate specificity of the enzyme and the optimization of various reaction parameters.

Substrate Specificity: The choice of enzyme dictates the stereochemistry of the resulting glycosidic bond (α or β). While amyloglucosidase yields the α-anomer, β-glucosidase produces the β-anomer. researchgate.netcftri.res.in The specificity of these enzymes also extends to the sugar donor. For instance, β-glucosidase from sweet almond has been shown to catalyze not only glucosylation (using D-glucose) but also galactosylation (using D-galactose) to produce alpha-tocopherol 6-β-galactoside. nih.govmdpi.com

Optimization of Reaction Conditions: Maximizing the yield of this compound requires careful optimization of reaction conditions, including pH, buffer concentration, enzyme concentration, and incubation time. researchgate.netcftri.res.in The reactions are typically carried out in organic solvents like di-isopropyl ether to improve the solubility of the lipophilic alpha-tocopherol and shift the reaction equilibrium towards synthesis over hydrolysis. researchgate.net

Detailed findings from optimization studies for amyloglucosidase and β-glucosidase are presented below. researchgate.net

Table 1: Optimization of Reaction Conditions for Amyloglucosidase-Catalyzed Synthesis Source: Adapted from research findings. researchgate.net

| Parameter | Condition | Yield (%) |

|---|---|---|

| pH | 5.0 | 28 |

| 6.0 | 35 | |

| 7.0 | 42 | |

| 8.0 | 25 | |

| Buffer Volume (mL) | 0.5 | 30 |

| 1.0 | 36 | |

| 2.0 | 50 | |

| 3.0 | 44 | |

| Enzyme (AU) | 100 | 28 |

| 200 | 34 | |

| 300 | 43 | |

| 400 | 50 | |

| Incubation Time (h) | 24 | 25 |

| 48 | 42 | |

| 72 | 50 |

Optimal conditions identified as pH 7.0, 2.0 mL phosphate (B84403) buffer, 400 AU of amyloglucosidase, and a 72-hour incubation period, resulting in a 50% yield. researchgate.net

Table 2: Optimization of Reaction Conditions for β-Glucosidase-Catalyzed Synthesis Source: Adapted from research findings. researchgate.netmdpi.com

| Parameter | Condition | Yield (%) |

|---|---|---|

| pH | 6.0 | 25 |

| 7.0 | 20 | |

| 8.0 | 18 | |

| 9.0 | 12 | |

| Buffer Volume (mL) | 0.5 | 18 |

| 1.0 | 25 | |

| 1.5 | 22 | |

| 2.0 | 19 | |

| Enzyme (AU) | 50 | 15 |

| 75 | 19 | |

| 110 | 25 | |

| 125 | 21 | |

| Incubation Time (h) | 24 | 14 |

| 48 | 21 | |

| 72 | 25 |

Optimal conditions for β-glucosidase were found to be pH 6.0, 1.0 mL phosphate buffer, 110 AU of enzyme, and a 72-hour incubation period, which gave a maximum yield of 25%. researchgate.net

Chemical Synthesis Pathways for this compound

Chemical synthesis provides an alternative route to producing alpha-tocopherol glycosides. The modified Helferich method is a notable chemical pathway for this purpose. tandfonline.com This classical glycosylation technique involves several key steps:

Glycosyl Halide Formation: The process typically begins with the protection of the hydroxyl groups of a sugar, such as D-glucose, by acetylation. The acetylated sugar is then treated with a hydrogen halide to form a stable but reactive glycosyl halide intermediate.

Condensation Reaction: The glycosyl halide is condensed with alpha-tocopherol in the presence of a promoter, often a heavy metal salt like a mercury or silver salt. This reaction forms the glycosidic bond.

Deacetylation: The protecting acetyl groups are subsequently removed from the sugar moiety. This is often achieved by transesterification in anhydrous methanol (B129727) with a catalytic amount of a base, such as potassium cyanide (KCN) or sodium methoxide. tandfonline.com

Purification: The final step involves the purification of the crude this compound product, typically using column chromatography to separate the desired compound from unreacted starting materials and byproducts. tandfonline.com

While effective, chemical synthesis routes can involve harsh reagents and may produce a mixture of anomers (α and β), requiring careful control and extensive purification. cftri.res.in

Characterization Techniques for Synthesized this compound

The structural integrity and purity of synthesized this compound must be rigorously confirmed. A combination of chromatographic and spectroscopic techniques is employed for this characterization.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique used to assess the purity of the synthesized glucoside and to quantify the yield. tandfonline.commdpi.complos.org By using a suitable column (e.g., C18) and mobile phase, this compound can be separated from its precursors (alpha-tocopherol and glucose) and any side products. mdpi.com It can also be used as a calibration standard for analytical method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. tandfonline.commdpi.com ¹H NMR provides information on the number and environment of protons, confirming the presence of both the tocopheryl and glucosyl moieties. ¹³C NMR confirms the carbon skeleton of the molecule. Crucially, NMR spectroscopy allows for the determination of the anomeric configuration (α or β) of the glycosidic bond based on the chemical shift and coupling constant of the anomeric proton (H-1) of the glucose unit. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with techniques like Fast Atom Bombardment (FABMS) or Electrospray Ionization (ESI-MS), is used to determine the exact molecular weight of the synthesized compound. mdpi.commdpi.com This confirms the molecular formula and provides definitive evidence of successful glycosylation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the functional groups present in the molecule, such as the hydroxyl (O-H) and ether (C-O-C) groups, further confirming the structure of the synthesized derivative. mdpi.com

Biochemical and Cellular Transformations of Alpha Tocopherol Glucoside

Pro-vitamin Concept and Bioactivation Pathways

Alpha-tocopherol (B171835) glucoside functions as a pro-vitamin, an inactive precursor that the body converts into an active vitamin. nih.govnih.gov This bioactivation is a critical step, as the glucoside form itself does not possess the antioxidant capabilities of free tocopherol. nih.govresearchgate.net The addition of a glucose unit to alpha-tocopherol creates a more stable molecule that can be delivered to a target site, such as the skin, where it is then metabolically converted to release the active vitamin E in situ. nih.govresearchgate.net

The primary mechanism for the bioactivation of alpha-tocopherol glucoside is enzymatic hydrolysis. In the skin, this process is catalyzed by glycosidases present in the epidermal layers. nih.govmibellebiochemistry.com Specifically, the enzyme β-glucocerebrosidase, which is found in the stratum corneum, is responsible for cleaving the glycosidic bond that links the glucose molecule to the tocopherol. nih.govplos.org This enzymatic action releases free, active alpha-tocopherol. Studies on analogous compounds, such as δ-tocopherol glucoside, have demonstrated that the skin possesses the necessary enzymatic machinery to effectively bioconvert these glycosylated forms of vitamin E into their active counterparts. taylorandfrancis.comnih.gov Research using rat tissues also indicates that tocopheryl O-glycosides can be hydrolyzed, although they are more resistant to this process than other synthetic glycosides, suggesting a controlled release. nih.gov

The enzymatic conversion of this compound results in a slow and sustained release of the active vitamin. nih.gov This creates a "reservoir effect," particularly within the stratum corneum, ensuring a progressive and continuous supply of free tocopherol to the underlying skin compartments. nih.govmdpi.com This prolonged release profile can confer antioxidant protection for at least 24 hours following application. mdpi.com

Research comparing the metabolism of δ-tocopherol glucoside in different skin models highlights the kinetics of this bioconversion. While diffusion of the glucoside form is slower than that of other vitamin E derivatives like tocopheryl acetate (B1210297), its metabolization into the active form is significantly more efficient. nih.govmdpi.com

| Skin Model | Metabolization of δ-Tocopherol Glucoside to δ-Tocopherol | Reference |

|---|---|---|

| Reconstituted Human Epidermis (after 18h) | Over 90% bioconversion | nih.govresearchgate.net |

| Viable Human Skin | Approximately 20% bioconversion | nih.govresearchgate.net |

Cellular Uptake and Intracellular Trafficking Mechanisms of Glucosylated Tocopherols (B72186)

The primary pathway for the biological action of topically applied this compound begins with its hydrolysis in the extracellular matrix of the stratum corneum. nih.gov The liberated alpha-tocopherol, being a lipophilic molecule, can then partition into the lipid-rich environment of cell membranes and be taken up by cells. oregonstate.edumpbio.com The cellular uptake of free alpha-tocopherol is a complex process mediated by various mechanisms, including interactions with lipoprotein receptors and the activity of lipoprotein lipase. mdpi.com

Within the liver, a specific protein known as the alpha-tocopherol transfer protein (α-TTP) preferentially binds to alpha-tocopherol and incorporates it into lipoproteins for distribution throughout the body. labcorp.comnih.govmdpi.com While α-TTP is primarily expressed in the liver, other tocopherol-associated proteins may be involved in the intracellular transport within peripheral tissues. researchgate.net The direct cellular uptake and intracellular trafficking of the intact this compound molecule are not well-documented. Its design as a pro-drug implies that its primary role is to act as a stable carrier that delivers the active molecule to the site of action, rather than being transported into cells in its glucosylated form. mibellebiochemistry.com

Metabolism and Fate of this compound in Biological Systems

The metabolic journey of this compound begins with its conversion to free alpha-tocopherol through enzymatic hydrolysis. nih.gov Once released, the fate of alpha-tocopherol is identical to that of the vitamin obtained from dietary sources. It can be utilized by cells as a potent, lipid-soluble antioxidant that protects cell membranes from lipid peroxidation by scavenging peroxyl radicals. labcorp.comijariie.com

If the amount of released alpha-tocopherol exceeds the body's immediate needs, it undergoes metabolic degradation, primarily in the liver. psu.edueuropa.eu This catabolic process involves ω-hydroxylation followed by β-oxidation of the phytyl side chain, leading to the formation of water-soluble metabolites known as carboxyethylhydroxychromans (CEHCs). psu.edunih.gov These metabolites, such as α-CEHC, can be further conjugated with molecules like glycine, taurine, or glucuronic acid before being excreted in the urine. nih.govnih.gov This metabolic pathway ensures that excess vitamin E does not accumulate to potentially harmful levels. psu.edunih.gov

Studies in rat tissues have quantified the enzymatic release of α-tocopherol from various glycoside derivatives, confirming that this metabolic conversion occurs in different biological environments.

| α-Tocopheryl Glycoside Derivative | Enzymatically Released α-Tocopherol (nmol after 2h incubation) | Reference |

|---|---|---|

| β-D-glucopyranoside | ~0.20 | nih.gov |

| β-D-mannopyranoside | ~0.18 | nih.gov |

| β-D-galactopyranoside | ~0.35 | nih.gov |

| 2-acetamido-β-D-glucopyranoside | ~0.08 | nih.gov |

Mechanistic Investigations of Alpha Tocopherol Glucoside Biological Activity

Antioxidant Mechanisms and Efficacy

The primary antioxidant function of alpha-tocopherol (B171835) glucoside is linked to its capacity to be converted into alpha-tocopherol, the most biologically active form of vitamin E. However, the glucoside form itself possesses certain intrinsic properties and follows a distinct pathway of action. The antioxidant mechanism is therefore twofold: the direct, albeit modest, activity of the glycoside, and the potent, well-established activity of the released alpha-tocopherol.

Alpha-tocopherol glucoside functions as a stable pro-drug, which, particularly in cutaneous applications, can be enzymatically hydrolyzed by endogenous enzymes like β-glucocerebrosidase to release free alpha-tocopherol. researchgate.netpierrefabreconnect.comnih.gov Once liberated, alpha-tocopherol acts as a potent peroxyl radical scavenger. wikipedia.org The core mechanism involves the donation of a hydrogen atom from the hydroxyl group on its chromanol ring to a peroxyl radical (ROO•). wikipedia.org This action neutralizes the highly reactive radical, thereby terminating the propagation phase of lipid peroxidation, a chain reaction that can cause significant damage to cellular membranes. nih.gov

While direct radical scavenging data for the glucoside form is limited, synthesized tocopheryl glycosides have demonstrated inherent antioxidant capabilities.

The principal mechanism by which this compound contributes to the inhibition of lipid peroxidation is through the sustained release of alpha-tocopherol. researchgate.net Alpha-tocopherol integrates into the lipid bilayers of cellular and subcellular membranes, where it exerts its protective effects. wikipedia.org By scavenging peroxyl radicals, it prevents the abstraction of hydrogen atoms from polyunsaturated fatty acids within the membrane phospholipids, effectively halting the lipid peroxidation chain reaction. nih.govnih.gov

Studies on delta-tocopherol (B132067) glucoside, a similar compound, have shown that upon topical application, it creates a reservoir within the stratum corneum and epidermis, gradually metabolizing to free tocopherol. nih.govsigmaaldrich.com This slow and prolonged delivery ensures a continuous supply of the active antioxidant to protect membranes from oxidative damage. researchgate.net

When comparing this compound with its aglycone, alpha-tocopherol, several key differences in their properties and biological activities emerge. Alpha-tocopherol is the more potent direct antioxidant, readily donating a hydrogen atom to neutralize free radicals. nih.gov In contrast, the glucoside derivative is more stable and water-soluble but must first be hydrolyzed to exert the potent antioxidant effects characteristic of vitamin E.

However, the glucoside form is not merely an inert carrier. Research has revealed that tocopheryl glycosides possess unique biological activities distinct from alpha-tocopherol. For instance, dl-alpha-tocopheryl glucoside has been shown to exhibit a strong inhibitory effect on histamine release from mast cells, a property not attributed to alpha-tocopherol itself. nih.gov This suggests that this compound may have a multifaceted biological profile, acting as both a precursor to a powerful antioxidant and as a molecule with its own specific cellular interactions.

| Property | This compound | Alpha-Tocopherol |

|---|---|---|

| Primary Antioxidant Activity | Acts as a pro-drug; releases alpha-tocopherol for potent activity. Possesses some intrinsic antioxidant capacity. | High, direct free radical scavenger. |

| Stability | High; the glycosidic bond protects the reactive hydroxyl group. | Less stable; susceptible to oxidation. |

| Solubility | Enhanced water solubility compared to its aglycone. | Lipid-soluble. |

| Mechanism of Action | Requires enzymatic hydrolysis to become fully active as a vitamin E antioxidant. researchgate.net Exhibits unique biological activities (e.g., anti-allergic). nih.gov | Directly donates a hydrogen atom to peroxyl radicals. wikipedia.org |

Cellular Protective Responses and Stress Mitigation

This compound contributes to cellular protection primarily by ensuring a sustained local concentration of its active form, alpha-tocopherol, which mitigates oxidative stress and helps maintain cellular homeostasis.

This compound has been shown to directly interact with and partition into cellular membranes. Fluorescence studies using phosphatidylcholine liposomes revealed that the molecule embeds its tocopheryl tail into the hydrophobic interior of the membrane, while the hydrophilic sugar moiety remains positioned at the water/lipid interface. nih.gov This orientation influences the physical properties of the membrane. Research on mixed monolayers indicates that the presence of dl-α-tocopheryl β-D-glucopyranoside molecules can disrupt the packing of phospholipids, making the membrane less ordered and more fluid.

The sustained release of alpha-tocopherol from the glucoside further enhances membrane stability. Alpha-tocopherol is known to protect the polyunsaturated fatty acids within the membrane from oxidative damage, which is crucial for maintaining the fluidity and integrity of the lipid bilayer. wikipedia.org

| Skin Model | Time Point | Bioconversion Rate | Key Finding |

|---|---|---|---|

| Reconstituted Human Epidermis | 18 hours | > 90% | Efficient and near-complete conversion to free tocopherol. |

| Viable Human Skin | Not Specified | ~ 20% | Demonstrates a "reservoir effect" with gradual release of the active form. |

Radioprotective Effects in In Vitro and In Vivo Models

This compound, a water-soluble derivative of alpha-tocopherol, has been the subject of investigation for its potential to counteract the damaging effects of ionizing radiation. nih.gov Research spanning both cell-based (in vitro) and animal (in vivo) models has demonstrated its efficacy as a radioprotective agent. nih.gov

In vitro studies have revealed that this compound can directly protect cellular components from radiation-induced damage. Specifically, it has been shown to shield DNA from strand breaks, a critical form of damage that can lead to mutations and cell death. nih.gov Furthermore, it has been observed to prevent the formation of thymine glycol, an oxidized base product that arises from the interaction of radiation with DNA. nih.gov

The protective effects of this compound have also been demonstrated in vivo. In mouse models, administration of this compound has been shown to offer protection against the lethal effects of whole-body gamma-radiation. nih.gov An important aspect of its potential as a radioprotective agent is its low toxicity, with studies indicating that it is non-toxic to mice even at high oral doses. nih.gov

Below is a table summarizing the key research findings on the radioprotective effects of this compound:

| Model System | Type of Radiation | Observed Protective Effects | Reference |

| In Vitro | Gamma-radiation | Protection of DNA from strand breaks | nih.gov |

| In Vitro | Gamma-radiation | Protection against thymine glycol formation | nih.gov |

| In Vivo (mice) | Whole-body gamma-radiation | Protection against radiation-induced lethality | nih.gov |

Influence on Cellular Signaling Pathways and Gene Expression Regulation

While the parent compound, alpha-tocopherol, is known to modulate various cellular signaling pathways and regulate the expression of a number of genes, specific research detailing these effects for this compound is not extensively available in the current body of scientific literature. Alpha-tocopherol has been shown to influence key signaling molecules such as protein kinase C (PKC) and to affect the expression of genes involved in inflammation, cell adhesion, and cell cycle regulation. miami.edunih.govnih.govcambridge.org However, dedicated studies to elucidate whether this compound exerts similar or distinct effects on these cellular processes are limited. Therefore, a detailed account of its specific influence on cellular signaling and gene expression remains an area for future investigation.

Anti-inflammatory Actions at the Molecular Level

The anti-inflammatory properties of various forms of vitamin E, particularly alpha-tocopherol, have been documented. These actions are attributed to mechanisms such as the inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase, and the modulation of pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.govnih.gov

Research Applications and Functional Roles of Alpha Tocopherol Glucoside

Cutaneous Delivery and Dermal Bioactivity Research

The primary area of investigation for alpha-tocopherol (B171835) glucoside involves its efficacy as a topically applied agent. Studies focus on its ability to penetrate the skin barrier, act as a reservoir for the sustained release of active vitamin E, and exert protective effects against environmental stressors.

Ex vivo studies using human skin models have been crucial in elucidating the permeation and metabolic fate of tocopheryl glucosides. Research comparing it to other vitamin E derivatives, such as alpha-tocopherol acetate (B1210297), has shown that while the diffusion of the glucoside form into the skin is slower, its subsequent bioconversion into the active alpha-tocopherol form is significantly more efficient. researchgate.netnih.gov

In one key study using viable human skin, the metabolic conversion rate of delta-tocopherol (B132067) glucoside (a closely related analogue) was approximately 20%. nih.gov This bioconversion is catalyzed by endogenous enzymes like β-glucocerebrosidase found within the stratum corneum. researchgate.netnih.gov After 18 hours in a reconstituted human epidermis model, the bioconversion was even more pronounced, with over 90% of the glucoside form being metabolized into free tocopherol. nih.gov This efficient enzymatic cleavage is a critical advantage, as other derivatives like tocopheryl acetate show minimal to no metabolism into the active form under similar conditions. researchgate.netnih.gov

The research highlights a slower, more controlled diffusion process followed by effective enzymatic activation within the skin's upper layers.

| Skin Model | Time Point | Bioconversion Rate (%) | Amount in Stratum Corneum (µg/cm²) | Amount in Epidermis (µg/cm²) |

|---|---|---|---|---|

| Reconstituted Human Epidermis | 18 hours | >90% | - | - |

| Viable Human Skin | - | ~20% | 0.12 | 0.10 |

A significant finding from ex vivo research is the ability of alpha-tocopherol glucoside to create a reservoir of vitamin E within the skin. researchgate.netnih.gov Following topical application, the compound accumulates primarily in the stratum corneum, the outermost layer of the epidermis. researchgate.net This depot of the pro-drug is then gradually metabolized by skin enzymes, leading to a slow and prolonged delivery of free, active alpha-tocopherol into the deeper skin compartments. researchgate.netnih.gov

This reservoir effect is associated with a progressive supply of the antioxidant, conferring protection that has been demonstrated to last for at least 24 hours. researchgate.netnih.gov This mechanism makes this compound an excellent candidate for formulations designed to provide continuous antioxidant reinforcement to the skin, ensuring sustained bioactivity from a single application. nih.gov

The photoprotective functionality of this compound is directly linked to its role as a pro-drug. The primary mechanism involves its enzymatic conversion in the skin to alpha-tocopherol, which is a potent, lipid-soluble antioxidant known to protect against UV-induced damage. researchgate.netnih.govoregonstate.edu

Once released, alpha-tocopherol exerts its photoprotective effects through several pathways:

Neutralizing Reactive Oxygen Species (ROS): It directly scavenges free radicals generated by UV exposure, thereby preventing oxidative stress. oregonstate.edunih.gov

Preventing Lipid Peroxidation: As a lipophilic antioxidant, it integrates into cell membranes and protects lipids from oxidative degradation, a key factor in photodamage. oregonstate.edunih.gov

Reducing DNA Damage: Studies on the active form, alpha-tocopherol, have shown it limits UV-induced DNA damage in skin models. oregonstate.edu

By delivering alpha-tocopherol in a stable and sustained manner, this compound ensures that this potent antioxidant is available to counteract the damaging effects of UV radiation. researchgate.netoregonstate.edu

Alpha-tocopherol is a well-established antioxidant used in cosmetic and pharmaceutical formulations to protect other active ingredients from oxidative degradation. mdpi.comresearchgate.net It is particularly effective at improving the stability of notoriously unstable compounds like Vitamin C (ascorbic acid) and derivatives of Vitamin A (such as retinol (B82714) and retinyl palmitate). mdpi.comnih.gov The combination of Vitamin C and E is known to be synergistic, as Vitamin C can regenerate the antioxidant capacity of Vitamin E. mdpi.com

This compound contributes to this stabilization through its pro-drug nature. As a stable molecule itself, it can be incorporated into a formulation without degrading. Upon application or over time within the formulation, its gradual conversion to alpha-tocopherol releases the active antioxidant, which can then protect co-formulated vitamins. Research has demonstrated that the addition of alpha-tocopherol to a cream can significantly extend the shelf-life of Vitamin A palmitate. mdpi.com

| Co-formulated Vitamin | Observed Effect of Alpha-Tocopherol | Mechanism |

|---|---|---|

| Vitamin A (Retinyl Palmitate) | Extended shelf-life to 77 days in one study. mdpi.com | Reduces reactivity with molecular oxygen. mdpi.com |

| Vitamin C (Ascorbic Acid) | Numerous reports highlight enhanced stability when combined. mdpi.comresearchgate.net | Acts as a potent antioxidant, preventing oxidative degradation. researchgate.net |

Integration and Functionality in Advanced Biomedical Materials

The unique chemical properties of this compound and its active form lend themselves to applications in the development of advanced biomedical materials. The primary functions in this context are to confer antioxidant protection and improve the stability and biocompatibility of the materials.

Derivatives of alpha-tocopherol are integrated into biomedical materials to enhance their long-term stability and performance. For example, alpha-tocopherol is blended with ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE), a polymer commonly used in hip and knee arthroplasty, to confer resistance to oxidation and prevent material degradation over the life of the implant. researchgate.net

More directly, alpha-tocopheryl glycosides are being explored for their utility in drug delivery systems. Their amphiphilic nature makes them suitable for stabilizing nanoparticle and liposomal compositions. When incorporated into the surface of these nanocarriers, the glycoside can provide antioxidant defense to the encapsulated drug, protecting sensitive therapeutic agents from degradation during storage and administration. Furthermore, metabolites of alpha-tocopherol have been successfully loaded into biocompatible materials like bacterial nanocellulose to serve as advanced wound dressings that can improve the healing process. nih.gov

Analytical Methodologies and Experimental Models in Alpha Tocopherol Glucoside Research

Chromatographic Quantification and Characterization (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and characterization of alpha-tocopherol (B171835) glucoside and its parent compound, alpha-tocopherol. Due to the addition of the hydrophilic glucose moiety, alpha-tocopherol glucoside exhibits different chromatographic behavior than the highly lipophilic alpha-tocopherol, necessitating specific method development.

Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed. aocs.org In NP-HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. This mode is particularly effective for separating isomers of tocopherols (B72186) and can be adapted for the analysis of their glucosides. aocs.orgmdpi.com However, RP-HPLC is more commonly utilized for its robustness and compatibility with aqueous samples. aocs.orgnih.gov In a typical RP-HPLC setup for this compound analysis, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. aocs.orgnih.gov

A gradient elution is often preferred to achieve optimal separation, especially when analyzing samples containing both this compound and its aglycone, alpha-tocopherol. The mobile phase typically consists of a mixture of solvents like methanol (B129727), acetonitrile, and water. uaiasi.rogoogle.com Detection is commonly performed using a Diode-Array Detector (DAD) or a fluorescence detector. nih.gov Tocopherols and their derivatives exhibit native fluorescence, with excitation wavelengths around 295 nm and emission wavelengths around 330 nm, providing high sensitivity and selectivity. nih.gov

The table below illustrates a hypothetical HPLC method for the simultaneous analysis of alpha-tocopherol and this compound.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | A: Water; B: Methanol/Acetonitrile (50:50, v/v) |

| Gradient | Start at 70% B, increase to 100% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Ex: 295 nm, Em: 330 nm) |

| Expected Retention Time (α-Tocopherol Glucoside) | ~5-7 min |

| Expected Retention Time (α-Tocopherol) | ~12-14 min |

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Spectroscopic and spectrometric methods are indispensable for the unambiguous structural confirmation of this compound. These techniques provide detailed information about the molecular weight, elemental composition, and the specific arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise structure, including the nature of the glycosidic bond and the stereochemistry of the molecule. Both 1H NMR and 13C NMR are utilized. nih.govspectrabase.com In the 1H NMR spectrum of this compound, characteristic signals for the aromatic protons of the chromanol ring, the protons of the phytyl tail, and the anomeric proton of the glucose moiety would be observed. researchgate.netchemicalbook.com The chemical shift and coupling constant of the anomeric proton provide definitive evidence for the α- or β-configuration of the glycosidic linkage. Two-dimensional NMR techniques, such as COSY and HETCOR, are used to establish connectivity between protons and carbons, confirming the complete structural assignment. nih.gov

Mass Spectrometry (MS) , often coupled with a chromatographic separation technique like liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation pattern of this compound. nih.govjst.go.jpmassbank.eu High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental formula. nih.gov Tandem MS (MS/MS) experiments involve the fragmentation of the parent ion, yielding daughter ions that provide structural information, such as the loss of the glucose unit, which would be a characteristic fragmentation pathway for this compound. nih.govresearchgate.net The discovery of novel vitamin E metabolites, including glucuronide and glucoside conjugates, has been facilitated by MS-based metabolomics. nih.gov

The following table summarizes key spectroscopic data expected for this compound.

| Technique | Expected Key Observations |

|---|---|

| 1H NMR | - Signals for aromatic protons on the chromanol ring.

|

| 13C NMR | - Resonances for the chromanol ring carbons, including the phenolic carbon.

|

| LC-MS (ESI+) | - A prominent [M+Na]+ or [M+H]+ ion corresponding to the molecular weight of this compound (C35H60O7, MW = 592.85 g/mol). |

| Tandem MS (MS/MS) | - A characteristic neutral loss of the glucose unit (162.14 Da) from the parent ion, resulting in a fragment ion corresponding to alpha-tocopherol. |

In Vitro Cellular and Biochemical Assay Systems for Efficacy Assessment

To evaluate the biological efficacy of this compound, a variety of in vitro assays are employed. These systems are crucial for understanding its potential as an active ingredient, particularly its antioxidant and anti-inflammatory properties, which are often realized after enzymatic hydrolysis to alpha-tocopherol.

One key area of investigation is its application in dermatology. The metabolism and penetration of tocopherol glucosides have been studied using in vitro human skin models, such as reconstituted human epidermis and viable human skin explants. researchgate.netnih.gov These studies assess the ability of endogenous skin enzymes, like β-glucosidase, to cleave the glycosidic bond, releasing free tocopherol into the skin layers. The "reservoir effect," where the glucoside provides a sustained release of the active form, is a significant finding from such models. researchgate.netnih.gov

Biochemical assays are used to directly measure antioxidant capacity. These can include tests like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the ferric reducing antioxidant power (FRAP) assay. nih.govresearchgate.net While these assays can be performed on the glucoside itself, they are more relevant for the released alpha-tocopherol, which possesses the free phenolic hydroxyl group responsible for the antioxidant activity. nih.gov

Cell culture models are fundamental for assessing the compound's effects at a cellular level. For instance, cell lines such as human dermal fibroblasts or keratinocytes can be used to study cellular uptake and cytoprotective effects against oxidative stress induced by agents like hydrogen peroxide or UV radiation. nih.gov Anti-inflammatory properties are often investigated using macrophage cell lines (e.g., RAW 264.7) or co-culture systems of adipocytes and macrophages. rjdnmd.orgkoreamed.org In these models, cells are typically stimulated with an inflammatory agent like lipopolysaccharide (LPS), and the ability of this compound (or its hydrolysate) to reduce the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) is measured. nih.govnih.gov

The table below provides examples of in vitro assays used to evaluate this compound.

| Assay System | Model | Endpoint Measured | Purpose |

|---|---|---|---|

| Skin Penetration & Metabolism | Reconstituted Human Epidermis / Viable Skin Explants | Quantification of α-tocopherol glucoside and free α-tocopherol in different skin layers (e.g., stratum corneum, epidermis). | To assess enzymatic hydrolysis and bioavailability in the skin. researchgate.netnih.gov |

| Antioxidant Capacity | DPPH Radical Scavenging Assay | Reduction of DPPH radical absorbance. | To measure direct radical scavenging activity. nih.gov |

| Cytoprotection | Human Keratinocyte Cell Culture (e.g., HaCaT) + H2O2 | Cell viability (e.g., MTT assay), intracellular reactive oxygen species (ROS) levels. | To evaluate protection against oxidative stress-induced cell damage. mdpi.com |

| Anti-inflammatory Activity | Macrophage Cell Culture (e.g., RAW 264.7) + LPS | Levels of inflammatory cytokines (e.g., TNF-α, IL-6) in culture medium. | To assess the ability to modulate inflammatory responses. rjdnmd.orgkoreamed.org |

Pre-clinical Animal Models for Mechanistic Studies (e.g., Rodent Models, Zebrafish Embryos)

Pre-clinical animal models are essential for studying the systemic effects of this compound, including its bioavailability, distribution, metabolism, and in vivo efficacy, which cannot be fully replicated in vitro.

Rodent models , primarily rats and mice, are widely used in vitamin E research. nih.govnih.gov These models are valuable for investigating the oral bioavailability of this compound. After administration, blood and tissue samples can be analyzed to determine the levels of the intact glucoside and the released alpha-tocopherol, providing insights into its absorption and enzymatic hydrolysis in the gastrointestinal tract and subsequent distribution. nih.govresearchgate.net Rodent models of specific diseases are also employed. For example, in studies of neuroprotection, mouse models of neurodegenerative diseases are used to assess whether supplementation with this compound can ameliorate disease pathology and improve cognitive or motor functions. nih.gov Similarly, rat models of diabetes or metabolic syndrome can be used to investigate its effects on inflammation and insulin (B600854) resistance. koreamed.org

The zebrafish (Danio rerio) embryo has emerged as a powerful model for developmental and toxicity screening. nih.govmdpi.com Its advantages include rapid development, optical transparency, and high-throughput screening capabilities. nih.govresearchgate.netepa.gov Zebrafish embryos can be used to assess the potential toxicity of this compound during early life stages by observing endpoints such as mortality, hatching rate, and morphological abnormalities. nih.gov Furthermore, this model can be used to study the protective effects of the compound against chemically induced oxidative stress. massbank.eu Embryos can be pre-treated with this compound and then exposed to an oxidizing agent, with survival and developmental parameters being monitored to assess efficacy. massbank.eu

The following table outlines the application of these animal models in this compound research.

| Animal Model | Typical Application | Key Parameters Investigated |

|---|---|---|

| Rat/Mouse | Oral Bioavailability Studies | - Plasma concentrations of α-tocopherol glucoside and α-tocopherol over time.

|

| Rat/Mouse | Disease Efficacy Models (e.g., neurodegeneration, metabolic syndrome) | - Behavioral outcomes (e.g., memory tests).

|

| Zebrafish Embryo | Developmental Toxicity Assessment | - Lethality (LC50).

|

| Zebrafish Embryo | Protective Efficacy against Oxidative Stress | - Survival rate after exposure to an oxidizing agent (e.g., tBOOH).

|

Future Research Directions and Emerging Paradigms for Alpha Tocopherol Glucoside

Exploration of Novel Biological Targets and Pathways

Future research should prioritize identifying and characterizing novel biological targets and molecular pathways specifically modulated by alpha-tocopherol (B171835) glucoside, distinct from its well-studied aglycone, alpha-tocopherol. While the glucoside is known to act as a prodrug, being metabolized to alpha-tocopherol in the skin, its intact form may possess unique biological activities. researchgate.netnih.gov

Initial studies on tocopheryl glycosides have revealed intriguing pharmacological properties. For instance, some tocopheryl glycosides have demonstrated a strong inhibitory effect on histamine release from mast cells and a suppressive action on IgE antibody formation, suggesting novel anti-allergic and anti-inflammatory activities not typically associated with alpha-tocopherol itself. nih.gov This opens the door to investigating its potential in modulating immune responses.

Expanding on the known gene-regulatory functions of alpha-tocopherol, future studies could employ transcriptomics and proteomics to investigate how alpha-tocopherol glucoside influences gene and protein expression profiles before its conversion. nih.govnih.govnih.gov Alpha-tocopherol is known to affect genes related to lipid metabolism, cell cycle regulation, and inflammation. nih.govnih.gov Research could explore if the glucoside conjugate has a more targeted or potent effect on these or other pathways. A key area of investigation would be its interaction with transcription factors and nuclear receptors, which are known targets for alpha-tocopherol. nih.govnih.gov

Table 1: Potential Biological Targets for this compound

| Potential Target/Pathway | Observed/Hypothesized Effect | Supporting Rationale |

|---|---|---|

| Mast Cells / Histamine Release | Inhibition of histamine release | Initial studies on tocopheryl glycosides show strong inhibitory action. nih.gov |

| IgE Antibody Formation | Suppression | Observed with tocopheryl mannoside, suggesting a class effect for tocopheryl glycosides. nih.gov |

| Gene Expression (e.g., C3, ESR1) | Regulation of immune and metabolic genes | Alpha-tocopherol is a potent regulator of gene expression; the glucoside may have unique effects. nih.gov |

Development of Advanced Delivery Systems for Enhanced Research Applications

The enhanced water solubility of this compound compared to its parent molecule is a significant advantage, but advanced delivery systems are needed to maximize its research potential and therapeutic applications. researchgate.net The development of targeted delivery systems will be crucial for studying its effects on specific cells or tissues in vivo.

Nano-delivery systems, such as liposomes and nanoparticles, are promising carriers. nih.gov These systems can protect the glucoside from premature degradation, control its release, and improve its penetration through biological barriers. nih.gov For dermatological research, formulating this compound into nanoemulsions could enhance its penetration into the epidermis, where enzymatic conversion to alpha-tocopherol occurs, providing a sustained release of the active vitamin. researchgate.netresearchgate.netnih.gov

Future research should focus on "smart" delivery systems that release this compound in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes characteristic of inflamed or oxidatively stressed tissues. This would allow for highly targeted delivery and action, minimizing off-target effects.

Table 2: Advanced Delivery Systems for this compound Research

| Delivery System | Advantages for Research Applications | Potential Research Focus |

|---|---|---|

| Liposomes | Biocompatible, can encapsulate hydrophilic/hydrophobic compounds, protects cargo. nih.gov | Investigating systemic delivery and targeting to specific organs. |

| Nanoemulsions | High surface area for absorption, enhanced skin penetration. researchgate.netnih.gov | Optimizing topical delivery for dermatological and cosmetic studies. |

| Polymeric Nanoparticles | Controlled release, surface can be functionalized for targeting. | Studying cell-specific uptake and intracellular trafficking. |

| Stimuli-Responsive Systems | Targeted release in specific microenvironments (e.g., low pH in tumors). | Exploring applications in disease models characterized by specific physiological triggers. |

Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Insights

Computational chemistry and molecular dynamics (MD) simulations offer powerful tools to predict and understand the behavior of this compound at the molecular level. youtube.comprinceton.edu While extensive simulation studies exist for alpha-tocopherol, detailing its orientation and interaction within phospholipid bilayers, similar in-silico studies for the glucoside are a critical next step. nih.govnih.gov

MD simulations can provide insights into how the addition of the glucose moiety affects the molecule's interaction with cell membranes. Key questions to be addressed include:

How does this compound orient itself at the lipid-water interface?

Does it penetrate the membrane, and if so, to what depth?

How does its presence affect membrane properties such as fluidity and lipid packing?

These simulations can predict the molecule's passive diffusion across membranes and its interaction with membrane-bound enzymes, such as glucosidases, that are responsible for its activation. Furthermore, quantum mechanical calculations can be employed to study the electronic properties of this compound, helping to elucidate its reactivity and potential for direct antioxidant activity before hydrolysis. princeton.edu Docking studies could also predict its binding affinity to various proteins, helping to identify potential new biological targets. mdpi.com

Unexplored Functional Roles in Cellular Homeostasis and Oxidative Stress Management

The primary role of alpha-tocopherol is as a potent lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. nih.govresearchgate.net this compound is designed to be a stable precursor that, upon topical application, slowly releases free tocopherol, thereby reinforcing the skin's antioxidant defenses. nih.gov However, the full potential of the glucoside in managing cellular homeostasis and oxidative stress remains largely unexplored.

Future research should investigate whether the glucoside itself possesses intrinsic antioxidant or signaling properties. While the phenolic hydroxyl group of alpha-tocopherol, which is crucial for its radical-scavenging activity, is masked in the glucoside form, the molecule could still participate in other cellular redox processes. researchgate.netgutenmoin.co

Studies using cellular models of oxidative stress can compare the protective effects of this compound with those of alpha-tocopherol. Such studies could reveal differences in the timing and magnitude of the protective effects, potentially highlighting the benefits of the sustained release provided by the glucoside. nih.gov It is also important to explore its effects on endogenous antioxidant systems. For instance, alpha-tocopherol has been shown to regulate the expression of genes involved in the cellular antioxidant response. nih.gov Investigating whether this compound can similarly modulate these pathways could uncover new mechanisms for its action in maintaining cellular homeostasis. The compound's impact on mitochondrial function, a key site of reactive oxygen species production, is another critical area for future investigation. nih.gov

Q & A

Q. What experimental designs are optimal for synthesizing alpha-tocopherol glucoside with high purity?

Methodological Answer: Central composite design (CCD) and Box-Behnken designs are effective for optimizing synthesis parameters. For example, enzyme concentration (e.g., dextransucrase at 650 mU/mL), substrate ratios (e.g., sucrose-to-alpha-tocopherol ratio), and reaction time can be modeled to maximize yield . Response surface methodology (RSM) can validate predicted vs. observed yields, ensuring reproducibility.

Q. Which characterization techniques are critical for verifying this compound’s structural integrity?

Methodological Answer: Nuclear magnetic resonance (NMR) for glycosidic bond confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. Structure Data Files (SDF/MOL) from cheminformatics tools enable 3D structural analysis and compatibility with molecular docking studies .

Q. How do researchers select appropriate in vitro vs. in vivo models for studying this compound’s antioxidant effects?

Methodological Answer: In vitro models (e.g., lipid peroxidation assays in keratinocyte cultures) are ideal for mechanistic studies of antioxidant activity. In vivo models (e.g., UV-induced skin damage in mice) assess bioavailability and tissue-specific effects. Model choice depends on research goals, such as elucidating molecular pathways or systemic pharmacokinetics .

Advanced Research Questions

Q. How should clinical trials evaluate this compound’s efficacy in mitigating chemotherapy-induced side effects?

Methodological Answer: Phase I-II trials should incorporate dose-escalation protocols (e.g., 30 Gy/10 fractions in radiotherapy studies) and biomarker-driven endpoints (e.g., oxidative stress markers like malondialdehyde). Control groups must account for confounding variables, such as concurrent antioxidant intake. Pharmacokinetic studies should monitor free tocopherol release rates .

Q. What strategies address stability challenges in this compound formulations for topical applications?

Methodological Answer: Encapsulation in lipid-based nanoparticles or structural modifications (e.g., esterification) enhance stability. Accelerated degradation studies under varying pH and temperature conditions can identify degradation pathways. Delta-tocopherol glucoside’s gradual release profile in dermatological formulations serves as a benchmark .

Q. How can conflicting data on this compound’s efficacy in oxidative stress models be reconciled?

Methodological Answer: Discrepancies may arise from differences in bioavailability metrics or experimental conditions (e.g., cell line sensitivity). Meta-analyses with subgroup stratification (e.g., by dosage duration or delivery system) and multivariate regression can isolate confounding factors. Cross-study validation using standardized assays (e.g., ORAC or FRAP) is critical .

Q. What methodologies elucidate the molecular mechanisms of this compound in lipid peroxidation inhibition?

Methodological Answer: Molecular dynamics simulations to study interactions with lipid bilayers, coupled with gene expression profiling (e.g., GPx4 or SOD2). Comparative studies with unmodified alpha-tocopherol can highlight glucoside-specific effects, such as enhanced membrane permeability .

Q. How do researchers resolve discrepancies in this compound’s allergenicity profiles across studies?

Methodological Answer: Cross-validate allergen detection using GC/MS for semi-quantitative analysis and patch-testing with controlled preparations (e.g., 3% lauryl glucoside). Discrepancies may stem from batch impurities or assay sensitivity thresholds, requiring multi-modal analytical validation .

Q. What statistical approaches optimize dosage regimens for this compound in preclinical studies?

Methodological Answer: Pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentration with antioxidant activity. Box-Behnken designs can identify non-linear dose-response relationships, while ANOVA evaluates significance of factors like administration frequency .

Q. How are synergistic effects between this compound and other antioxidants (e.g., retinyl retinoate) systematically tested?

Methodological Answer: Factorial experimental designs to assess additive vs. synergistic interactions. Isobolographic analysis quantifies combination indices, while transcriptomic profiling identifies co-regulated pathways (e.g., collagen synthesis or laminin restoration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.